molecular formula C14H18ClNO4 B2626920 5-Chloro-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid CAS No. 2248414-47-1

5-Chloro-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid

Cat. No. B2626920
M. Wt: 299.75
InChI Key: PHVIAJBHPSHCMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid, also known as Etodolac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It was first introduced in the market in 1991 and has since been widely used in the medical field.

Mechanism Of Action

The mechanism of action of 5-Chloro-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid involves the inhibition of the COX enzyme, which is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in various physiological processes, including inflammation and pain. By inhibiting the COX enzyme, 5-Chloro-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.

Biochemical And Physiological Effects

5-Chloro-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models, and to have anti-tumor properties. The drug has also been shown to have a protective effect on the liver and kidneys, and to reduce the risk of cardiovascular disease.

Advantages And Limitations For Lab Experiments

5-Chloro-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid has several advantages for lab experiments. It is a widely used and well-studied drug, with a known mechanism of action and established pharmacokinetics. It is also relatively inexpensive and readily available. However, the drug has several limitations, including the potential for toxicity and the need for careful dosing. It is also important to note that the drug may have different effects in different animal models, and that results obtained in one model may not necessarily apply to other models or to humans.

Future Directions

There are several future directions for research on 5-Chloro-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid. One area of research is the development of new derivatives of the drug with improved efficacy and reduced toxicity. Another area of research is the investigation of the drug's effects on other physiological processes, such as the immune system and the nervous system. Finally, there is a need for further research on the drug's potential for use in the treatment of various diseases, including cancer and autoimmune disorders.
Conclusion
5-Chloro-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid is a widely used non-steroidal anti-inflammatory drug that has been extensively studied for its anti-inflammatory and analgesic properties. The drug has a known mechanism of action and established pharmacokinetics, and has been shown to have various biochemical and physiological effects. While the drug has several advantages for lab experiments, it also has limitations that need to be carefully considered. Future research on the drug's potential for use in the treatment of various diseases, as well as the development of new derivatives with improved efficacy and reduced toxicity, is needed to fully explore its potential.

Synthesis Methods

The synthesis of 5-Chloro-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid involves the reaction of 2-chlorobenzoic acid with ethyl 2-methylpropyl oxalate, followed by the reaction with diisopropylethylamine and 2-aminoethanol. The final product is obtained by the reaction with hydrochloric acid and recrystallization. The synthesis method has been extensively studied and optimized to improve the yield and purity of the product.

Scientific Research Applications

5-Chloro-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid has been widely used in scientific research for its anti-inflammatory and analgesic properties. It has been shown to inhibit the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins, thereby reducing inflammation and pain. The drug has been used in various animal models to study the mechanisms of inflammation and pain, and to test the efficacy of new anti-inflammatory drugs.

properties

IUPAC Name

5-chloro-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c1-5-16(13(19)20-14(2,3)4)11-7-6-9(15)8-10(11)12(17)18/h6-8H,5H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVIAJBHPSHCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(C=C(C=C1)Cl)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Tert-butoxy)carbonyl](ethyl)amino}-5-chlorobenzoic acid

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